

# Spectroscopic Profile of 2-Aminoindan Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: 2-Aminoindan hydrochloride

Cat. No.: B129347

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This technical guide provides an in-depth analysis of the spectroscopic properties of **2-Aminoindan hydrochloride**, a compound of significant interest in pharmaceutical research and development. The following sections detail the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, along with the experimental protocols utilized for their acquisition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **2-Aminoindan hydrochloride** were recorded in deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) on a 400 MHz spectrometer. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

### $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **2-Aminoindan hydrochloride** exhibits distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The assignments, chemical shifts, and multiplicities are summarized in the table below.

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity
-NH <sub>3</sub> <sup>+</sup>	~8.62	Broad Singlet
Aromatic CH (4H)	7.26 - 7.19	Multiplet
CH-NH <sub>3</sub> <sup>+</sup> (1H)	~3.96	Multiplet
-CH <sub>2</sub> - (2H, Ha)	~3.26	Doublet of Doublets
-CH <sub>2</sub> - (2H, Hb)	~3.06	Doublet of Doublets

Table 1: <sup>1</sup>H NMR spectral data for **2-Aminoindan hydrochloride** in DMSO-d<sub>6</sub>.

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts for the carbon atoms of **2-Aminoindan hydrochloride** are presented below.

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
Aromatic C (quaternary)	~139.5
Aromatic CH	~127.0
Aromatic CH	~125.0
CH-NH <sub>3</sub> <sup>+</sup>	~48.5
-CH <sub>2</sub> -	~35.0

Table 2: <sup>13</sup>C NMR spectral data for **2-Aminoindan hydrochloride** in DMSO-d<sub>6</sub>.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The ATR-IR spectrum of **2-Aminoindan hydrochloride** shows characteristic absorption bands corresponding to its structural features.

Frequency (cm <sup>-1</sup> )	Functional Group Assignment	Intensity
~2900-3100	N-H stretch (amine salt)	Strong, Broad
~2800-3000	C-H stretch (aromatic & aliphatic)	Medium
~1600	N-H bend (amine salt)	Medium
~1480, 1580	C=C stretch (aromatic)	Medium-Weak
~740	C-H bend (ortho-disubstituted benzene)	Strong

Table 3: Key IR absorption bands for **2-Aminoindan hydrochloride**.

## Experimental Protocols

The following protocols outline the methodologies for the acquisition of NMR and IR spectra of **2-Aminoindan hydrochloride**.

### NMR Spectroscopy Protocol

- **Sample Preparation:** A sample of approximately 10-20 mg of **2-Aminoindan hydrochloride** was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The solution was transferred to a 5 mm NMR tube.
- **Instrument Parameters:** <sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired on a 400 MHz NMR spectrometer.
  - <sup>1</sup>H NMR: A standard pulse sequence was used with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - <sup>13</sup>C NMR: A proton-decoupled pulse sequence was employed to simplify the spectrum and enhance sensitivity.
- **Data Processing:** The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to

the residual solvent peak of DMSO- $d_6$  at 2.50 ppm for  $^1H$  NMR and 39.52 ppm for  $^{13}C$  NMR.

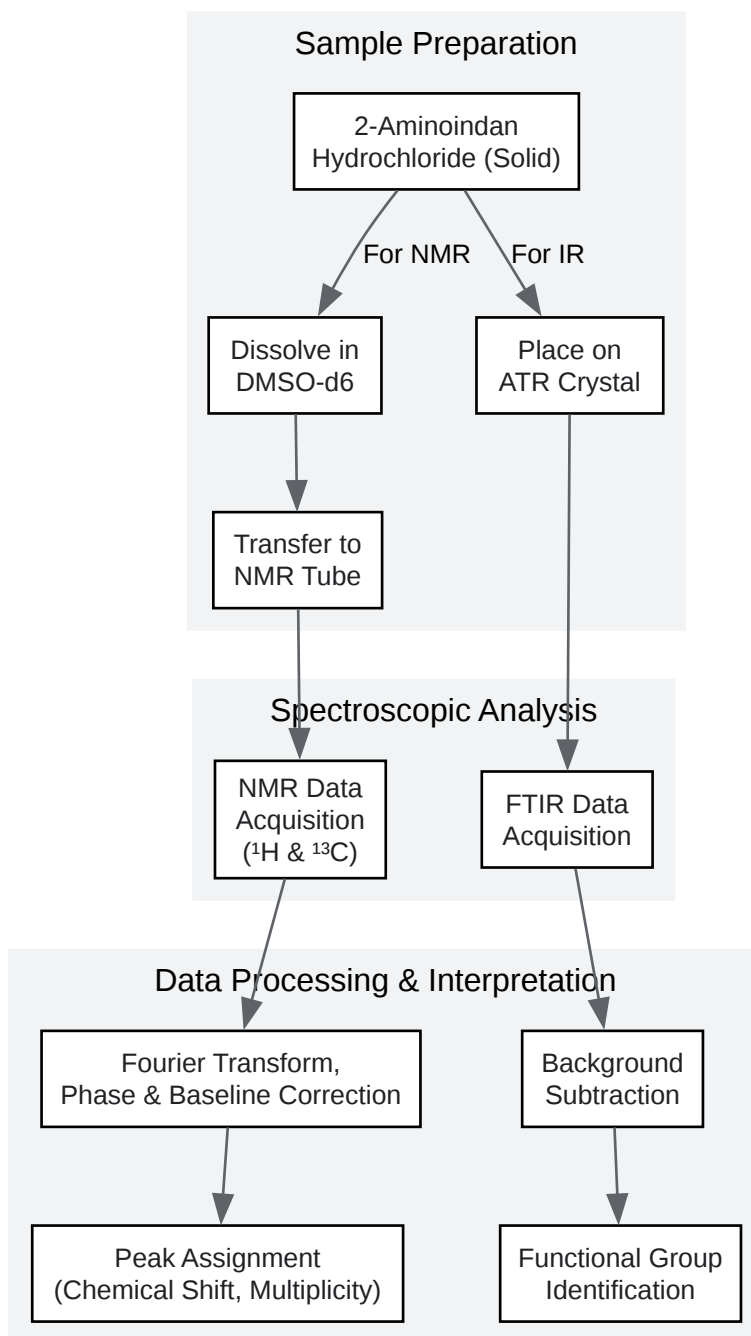
## Infrared (IR) Spectroscopy Protocol

- **Sample Preparation:** A small amount of solid **2-Aminoindan hydrochloride** was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrument Parameters:** The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was collected in the range of 4000-400  $cm^{-1}$  with a resolution of 4  $cm^{-1}$ .
- **Data Processing:** A background spectrum was collected and automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

## Visualizations

The following diagrams illustrate the chemical structure and the logical workflow of the spectroscopic analysis.

## Workflow for Spectroscopic Analysis of 2-Aminoindan Hydrochloride

[Click to download full resolution via product page](#)Caption: Logical workflow for the spectroscopic analysis of **2-Aminoindan hydrochloride**.

Caption: Chemical structure of **2-Aminoindan hydrochloride** with atom numbering for NMR assignments.

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